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molecular formula C8H12N2O3 B8326978 5-hydroxy-3-(methoxymethyl)-2,6-dimethylpyrimidin-4(3H)-one

5-hydroxy-3-(methoxymethyl)-2,6-dimethylpyrimidin-4(3H)-one

Cat. No. B8326978
M. Wt: 184.19 g/mol
InChI Key: FGWCGEWUNKJYMG-UHFFFAOYSA-N
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Patent
US08268848B2

Procedure details

The compound 326-4 (1.42 g) was dissolved in ethyl acetate (30 ml). Palladium-carbon (700 mg) was added to the solution, and the obtained mixture was stirred in a hydrogen atmosphere for 1 hour. The reaction mixture was filtered with Celite, and the filtrate was concentrated under reduced pressure, so as to obtain the crude title compound (954 mg).
Name
compound 326-4
Quantity
1.42 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Palladium-carbon
Quantity
700 mg
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
C([O:8][C:9]1[C:10](=[O:20])[N:11]([CH2:17][O:18][CH3:19])[C:12]([CH3:16])=[N:13][C:14]=1[CH3:15])C1C=CC=CC=1.[H][H]>C(OCC)(=O)C.[C].[Pd]>[OH:8][C:9]1[C:10](=[O:20])[N:11]([CH2:17][O:18][CH3:19])[C:12]([CH3:16])=[N:13][C:14]=1[CH3:15] |f:3.4|

Inputs

Step One
Name
compound 326-4
Quantity
1.42 g
Type
reactant
Smiles
C(C1=CC=CC=C1)OC=1C(N(C(=NC1C)C)COC)=O
Name
Quantity
30 mL
Type
solvent
Smiles
C(C)(=O)OCC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Three
Name
Palladium-carbon
Quantity
700 mg
Type
catalyst
Smiles
[C].[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered with Celite
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
OC=1C(N(C(=NC1C)C)COC)=O
Measurements
Type Value Analysis
AMOUNT: MASS 954 mg
YIELD: CALCULATEDPERCENTYIELD 100.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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